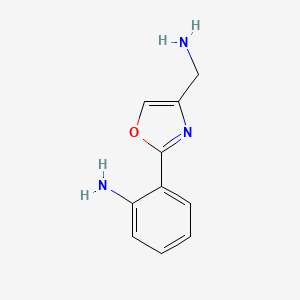

2-(4-(Aminomethyl)oxazol-2-YL)aniline

CAS No.: 885274-18-0

Cat. No.: VC3262428

Molecular Formula: C10H11N3O

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885274-18-0 |

|---|---|

| Molecular Formula | C10H11N3O |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | 2-[4-(aminomethyl)-1,3-oxazol-2-yl]aniline |

| Standard InChI | InChI=1S/C10H11N3O/c11-5-7-6-14-10(13-7)8-3-1-2-4-9(8)12/h1-4,6H,5,11-12H2 |

| Standard InChI Key | YKSICXXILWTLDQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C2=NC(=CO2)CN)N |

| Canonical SMILES | C1=CC=C(C(=C1)C2=NC(=CO2)CN)N |

Introduction

2-(4-(Aminomethyl)oxazol-2-YL)aniline, also known as 2-[4-(aminomethyl)-1,3-oxazol-2-yl]aniline, is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.21 g/mol . This compound is identified by its CAS number, 885274-18-0, and is listed in PubChem with the CID 53407358 .

Synthesis and Preparation

While specific synthesis methods for 2-(4-(Aminomethyl)oxazol-2-YL)aniline are not detailed in the available literature, compounds with similar structures often involve multi-step reactions. For instance, oxazole derivatives can be synthesized through condensation reactions involving appropriate precursors .

Biological and Chemical Applications

Although specific biological or chemical applications of 2-(4-(Aminomethyl)oxazol-2-YL)aniline are not widely reported, compounds with oxazole rings are known for their potential in drug discovery. Oxazole derivatives have been explored for their antimicrobial and antiproliferative activities .

Potential Applications:

-

Antimicrobial Agents: Oxazole derivatives have shown promise as antimicrobial agents against various bacterial strains .

-

Drug Discovery: The oxazole ring is a common motif in pharmaceutical compounds due to its stability and ability to participate in various biological interactions .

Research Findings and Future Directions

While detailed research findings specific to 2-(4-(Aminomethyl)oxazol-2-YL)aniline are scarce, the compound's structure suggests potential for further investigation in drug discovery and chemical synthesis. Future studies could focus on exploring its biological activity and optimizing its synthesis for potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume